

Commercial suppliers of high-purity Palmitic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to High-Purity **Palmitic Anhydride** for Researchers and Drug Development Professionals

Introduction

Palmitic anhydride (CAS No. 623-65-4), also known as hexadecanoic anhydride, is a symmetrical anhydride derived from palmitic acid, a common saturated fatty acid.[1] It serves as a crucial reagent in organic and medicinal chemistry, primarily for introducing the palmitoyl (hexadecanoyl) group onto various molecules. This modification is particularly relevant in drug development for applications such as creating palmitoylated nanoparticles for targeted drug delivery, modifying polymers to alter their physicochemical properties, and studying protein palmitoylation, a vital post-translational modification that impacts protein localization, stability, and function.[1] This guide provides a comprehensive overview of commercial suppliers, technical specifications, and key experimental protocols relevant to the use of high-purity palmitic anhydride in a research and development setting.

Commercial Suppliers and Quantitative Data

High-purity **palmitic anhydride** is available from several chemical suppliers, each offering various grades and quantities. The selection of a supplier often depends on the required purity, available documentation (e.g., Certificate of Analysis), and scale of the research.

Table 1: Comparison of Commercial Palmitic Anhydride

Suppliers

Supplier	Product Number	Purity Specification	Analysis Method	Available Quantities
TCI America	P0008	>96.0%	GC	25 g, 500 g
Sigma-Aldrich	286508	97%	Not specified	1 g, 5 g
MedChemExpres s	HY-W093183	98.24%	Not specified	10 mM*1 mL, 500 mg, 1 g, 5 g
Smolecule	S793904	Not specified	Not specified	In Stock
BOC Sciences	623-65-4	Not specified	Not specified	Inquiry-based
LookChem Aggregator		95% to 97%	Not specified	Various (g to kg)

Note: LookChem is an aggregator that lists various other suppliers such as Oakwood, Crysdot, and BLDpharm with purities generally in the 95-96% range.[2]

Table 2: Physicochemical Properties of Palmitic Anhydride

Property	Value	Reference(s)
CAS Number	623-65-4	
Molecular Formula	С32Н62О3	_
Molecular Weight	~494.85 g/mol	
Appearance	White to off-white crystalline solid or powder	
Melting Point	61-65 °C	-
Solubility	Insoluble in water; soluble in nonpolar organic solvents like chloroform and benzene.	
Storage Conditions	Room temperature, recommended <15°C in a cool, dark place. Moisture sensitive; store under inert gas.	_

Key Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of **palmitic anhydride**, compiled from various sources.

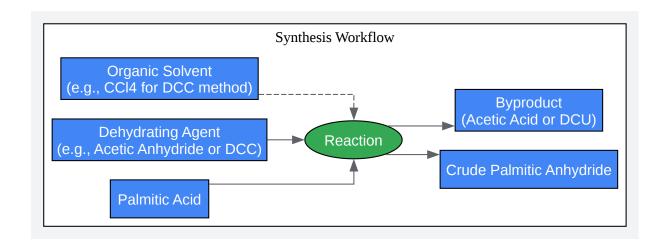
Synthesis of Palmitic Anhydride

Two common methods for synthesizing fatty acid anhydrides are the dehydration of the corresponding carboxylic acid and the reaction with a coupling agent.

Method 1: Dehydration using Acetic Anhydride

This is a prevalent industrial and lab-scale method.

 Reaction Setup: In a reaction vessel equipped with a distillation apparatus, melt palmitic acid (1.0 equivalent).


- Reagent Addition: While maintaining the molten state at a temperature of 110-120 °C under reduced pressure, slowly introduce acetic anhydride (0.5 to 1.0 equivalents) below the surface of the molten acid. The temperature should be kept above the boiling point of the acetic anhydride at the given pressure.
- Reaction & Distillation: The reaction produces palmitic anhydride and acetic acid. The
 acetic acid byproduct, having a lower boiling point, is continuously removed from the reaction
 mixture via distillation.
- Completion: The reaction is monitored until the evolution of acetic acid ceases. The temperature can be raised to ~150 °C towards the end to remove any unreacted acetic anhydride.
- Work-up: The resulting crude product consists mainly of palmitic anhydride and is then subjected to purification.

Method 2: Synthesis using Dicyclohexylcarbodiimide (DCC)

This method provides high yields at room temperature and is suitable for smaller-scale preparations.

- Dissolution: Dissolve palmitic acid (2.0 equivalents) in a suitable organic solvent, such as carbon tetrachloride or dichloromethane.
- Coupling Agent Addition: Add dicyclohexylcarbodiimide (DCC) (1.0 equivalent) to the solution.
- Reaction: Stir the mixture at room temperature. The reaction leads to the formation of
 palmitic anhydride and dicyclohexylurea (DCU), which precipitates out of the solution as a
 white solid.
- Filtration: After the reaction is complete (typically a few hours, can be monitored by TLC),
 filter the mixture to remove the DCU precipitate.
- Purification: Evaporate the solvent from the filtrate under reduced pressure to yield crude
 palmitic anhydride, which can be further purified.

Click to download full resolution via product page

A simplified workflow for the synthesis of **palmitic anhydride**.

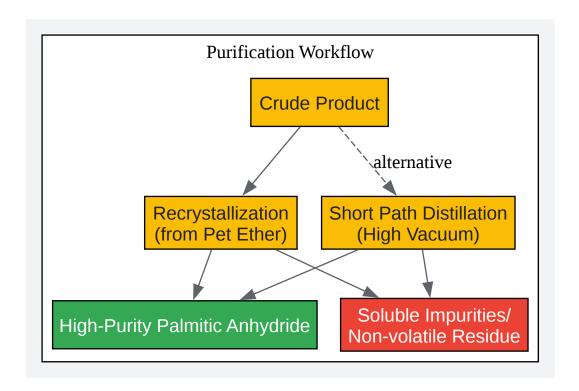
Purification Protocols

The purity of the synthesized anhydride is critical for subsequent applications.

Method 1: Recrystallization

This is a standard method for purifying solid organic compounds.

- Initial Treatment: For crude product from the acetic anhydride method, reflux the material briefly (~1 hour) with fresh acetic anhydride to ensure complete conversion. Evaporate the excess acetic anhydride and acetic acid under high vacuum.
- Dissolution: Dissolve the crude **palmitic anhydride** in a minimum amount of a suitable hot solvent. Petroleum ether is a common choice.
- Crystallization: Allow the solution to cool slowly. For improved yield, cooling to a low temperature (e.g., in a refrigerator or ice bath) can be beneficial. The purified **palmitic anhydride** will crystallize out of the solution.
- Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove residual impurities.



• Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Method 2: Short Path Distillation

For larger scales or to remove non-volatile impurities, high-vacuum distillation techniques are effective.

- Apparatus: Use a short path distillation apparatus, such as a wiped-film evaporator or a Kugelrohr.
- Conditions: Heat the crude palmitic anhydride under high vacuum. The anhydride will
 evaporate and condense on a cooled surface a short distance away, leaving less volatile
 impurities behind.
- Collection: The purified, condensed palmitic anhydride is collected as the distillate. This
 method is particularly effective for separating the desired symmetrical anhydride from
 residual fatty acids or mixed anhydrides.

Click to download full resolution via product page

General workflows for the purification of **palmitic anhydride**.

Analytical Quality Control

Confirming the purity and identity of **palmitic anhydride** is essential.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.

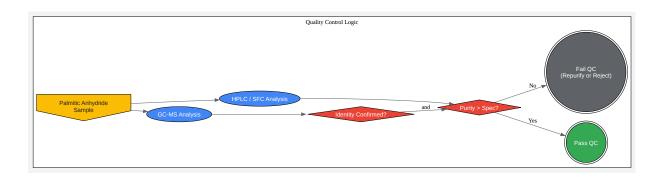
- Sample Preparation: Dissolve a small amount of the **palmitic anhydride** in a suitable volatile solvent (e.g., dichloromethane or hexane). Direct analysis is possible, but fatty acid anhydrides can be prone to decomposition in the hot injector.
- Derivatization (Optional but Recommended): For more robust analysis, especially to quantify residual palmitic acid, a derivatization step is often employed. Convert the sample to more volatile and stable methyl esters by reacting with an agent like BF₃/methanol. This transforms residual palmitic acid into methyl palmitate and the anhydride into two equivalents of methyl palmitate.

GC Conditions:

- Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 5% phenyl-methylpolysiloxane) is typically used.
- o Injection: Use a split/splitless injector, typically at a high temperature (e.g., 280 °C).
- Oven Program: A temperature gradient is used, for example, starting at 80 °C, holding for 2 minutes, then ramping at 20 °C/min to 280 °C and holding for 10 minutes.

MS Conditions:

- Ionization: Electron Impact (EI) at 70 eV.
- Detection: Acquire data in full scan mode to identify unknown peaks and in Selected Ion Monitoring (SIM) mode for accurate quantification of known compounds (e.g., palmitic acid).
- Data Analysis: Purity is determined by the relative peak area of the analyte compared to any impurity peaks.



Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC can also be used, particularly for non-volatile impurities.

- System: A normal-phase HPLC system is often preferred for direct analysis of carboxylic anhydrides to prevent hydrolysis on the column, which can occur in reversed-phase systems. Supercritical Fluid Chromatography (SFC) is an excellent modern alternative that also avoids hydrolysis.
- Mobile Phase: A non-polar mobile phase, such as a hexane/isopropanol mixture, is used for normal-phase chromatography.
- Column: A silica or diol-based column is suitable for normal-phase separation.
- Detection: A UV detector can be used if the anhydride or impurities have a chromophore. A
 more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged
 Aerosol Detector (CAD) is often necessary.
- Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram. Note that isocratic reversed-phase HPLC may fail to resolve palmitic and oleic acid/anhydride impurities.

Click to download full resolution via product page

Decision workflow for the quality control analysis of palmitic anhydride.

Applications in Research and Drug Development

High-purity **palmitic anhydride** is instrumental in several advanced research areas:

- Protein Palmitoylation Studies: It is used to chemically palmitoylate proteins in vitro or as a
 reagent in protocols to study this post-translational modification, which governs the
 membrane association and trafficking of many signaling proteins.
- Drug Delivery Systems: The anhydride is used to attach palmitoyl chains to drugs or carrier molecules like chitosan, creating amphiphilic structures that can self-assemble into micelles or nanoparticles. This enhances drug solubility, stability, and can facilitate targeted delivery.

 Lipid Research: It serves as a starting material for the synthesis of complex lipids and probes to investigate lipid metabolism and cell signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy Palmitic anhydride | 623-65-4 [smolecule.com]
- 2. Palmitic anhydride | lookchem [lookchem.com]
- To cite this document: BenchChem. [Commercial suppliers of high-purity Palmitic anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359924#commercial-suppliers-of-high-purity-palmitic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com